Nor Doxepin Hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions: Nor Doxepin Hydrochloride is primarily formed through the N-demethylation of doxepin. This process is mainly catalyzed by the polymorphic enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9 . The reaction conditions typically involve the use of human liver microsomes and chemical inhibitors .

Industrial Production Methods: Industrial production of desmethyldoxepin involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of doxepin and its metabolites . Solid-phase extraction (SPE) is often employed to improve recovery and simplify sample preparation .

化学反应分析

Types of Reactions: Nor Doxepin Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

Reduction: Less common but can occur under specific conditions.

Substitution: Involves the replacement of functional groups, often facilitated by chemical reagents.

Common Reagents and Conditions:

Oxidation: Typically involves the use of CYP2C19, CYP1A2, and CYP2C9 enzymes.

Reduction: Requires reducing agents such as sodium borohydride.

Substitution: Utilizes reagents like halogens or alkylating agents.

Major Products Formed:

Hydroxylated Metabolites: Formed through oxidation reactions.

N-Demethylated Products: Result from the N-demethylation of doxepin.

科学研究应用

Psychiatric Applications

Nor Doxepin is utilized in the management of several psychiatric disorders:

- Depression and Anxiety Disorders : It is effective for treating major depressive disorder and anxiety disorders. Clinical studies have shown significant improvements in depressive symptoms and anxiety levels when administered to patients with these conditions .

- Manic-Depressive Disorders : The compound is also indicated for use in manic-depressive disorders, providing relief from mood fluctuations associated with these conditions .

Sleep Disorders

Nor Doxepin has been extensively studied for its effects on sleep:

- Chronic Insomnia : Research indicates that low doses of doxepin (including Nor Doxepin) improve sleep maintenance and duration. A study demonstrated that doses as low as 1 mg significantly enhanced sleep quality compared to placebo, with higher doses (3 mg and 6 mg) showing even greater efficacy .

- Mechanism of Action : The sedative effects are attributed to its strong antagonism of histamine H1 receptors, which plays a crucial role in promoting sleep onset and maintenance .

Dermatological Applications

Nor Doxepin is also approved for topical use:

- Pruritus Management : Topical formulations of doxepin are effective for treating moderate pruritus associated with atopic dermatitis and lichen simplex chronicus. Clinical trials have demonstrated significant reductions in itch severity among patients using topical doxepin compared to placebo .

- Neuropathic Pain Relief : Emerging evidence suggests that topical doxepin may alleviate neuropathic pain. A randomized controlled trial showed that patients applying doxepin cream reported reduced pain scores compared to those receiving placebo .

Safety and Side Effects

The safety profile of Nor Doxepin is generally favorable:

- Adverse Effects : Common side effects include drowsiness, dry mouth, and dizziness; however, these are often mild and transient. Importantly, Nor Doxepin does not exhibit the addictive potential associated with many other psychotropic medications .

- Long-term Use : Studies indicate that long-term use does not lead to significant tolerance or dependence, making it a viable option for chronic conditions .

Case Study 1: Chronic Insomnia

A clinical trial involving 150 adults with chronic primary insomnia assessed the efficacy of Nor Doxepin over a 35-day period. Results indicated significant improvements in wake time after sleep onset and total sleep time across all treatment groups receiving Nor Doxepin compared to placebo .

Case Study 2: Atopic Dermatitis

In a double-blind study involving patients with atopic dermatitis, topical Nor Doxepin was applied over four weeks. Participants reported substantial relief from itching, with a notable decrease in the severity of pruritus compared to those using a placebo cream .

作用机制

Nor Doxepin Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system . This increases the synaptic concentration of these neurotransmitters, enhancing their mood-stabilizing effects . Additionally, desmethyldoxepin binds strongly to histamine H1 and H2 receptors, contributing to its sedative properties .

相似化合物的比较

- Doxepin

- Dosulepin

- Clomipramine

Nor Doxepin Hydrochloride’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

生物活性

Nor Doxepin Hydrochloride, also known as N-desmethyldoxepin, is a metabolite of the tricyclic antidepressant doxepin. It has garnered attention due to its pharmacological properties, particularly its role as a norepinephrine reuptake inhibitor (NRI) and its potential therapeutic applications in various medical conditions. This article explores the biological activity of Nor Doxepin, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and safety profile.

Nor Doxepin exhibits a mechanism of action similar to that of doxepin but is noted for being more potent and selective as an NRI. It primarily increases the levels of norepinephrine and serotonin in the synaptic cleft by inhibiting their reuptake at nerve terminals. This action enhances neurotransmission at post-synaptic receptors, contributing to its antidepressant effects .

Pharmacokinetics

The pharmacokinetic profile of Nor Doxepin reveals important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : Following oral administration of doxepin, Nor Doxepin is formed predominantly through the action of cytochrome P450 enzymes, particularly CYP2C19.

- Distribution : It has a large volume of distribution (approximately 11,930 L), indicating extensive tissue binding .

- Metabolism : Metabolized primarily by CYP2D6 and CYP2C19, Nor Doxepin is converted into various glucuronide conjugates .

- Elimination Half-Life : The elimination half-life of Nor Doxepin is about 31 hours, which is significantly longer than that of doxepin (approximately 15 hours) .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of Nor Doxepin in various therapeutic contexts:

Case Studies

Several case studies have been documented regarding the use of Nor Doxepin in clinical settings:

- Case Study 1 : A patient with chronic insomnia was treated with low-dose doxepin (containing Nor Doxepin). The patient's sleep quality improved markedly over four weeks, with a significant reduction in wake time after sleep onset (WTAS) compared to baseline measurements .

- Case Study 2 : In a cohort experiencing chronic pain conditions, patients receiving treatment with doxepin reported an improvement in pain scores and overall mood stabilization. The long half-life of Nor Doxepin contributed to sustained therapeutic effects over time .

Safety Profile

The safety profile of Nor Doxepin has been evaluated through various studies:

- Adverse Effects : Common side effects associated with doxepin include sedation, dry mouth, and dizziness. These effects are likely attributed to both doxepin and its active metabolite .

- Genotoxicity and Carcinogenicity : Studies assessing the genotoxic potential have shown no significant risks associated with doxepin or Nor Doxepin. Long-term carcinogenicity studies have also raised no substantial concerns regarding their use .

Summary Table: Pharmacological Properties

| Property | Doxepin | Nor Doxepin |

|---|---|---|

| Mechanism | Norepinephrine reuptake inhibitor | More potent NRI |

| Elimination Half-Life | ~15 hours | ~31 hours |

| Primary Metabolizing Enzymes | CYP2D6 | CYP2C19 |

| Common Side Effects | Sedation, dry mouth | Similar to doxepin |

| Clinical Applications | Depression, insomnia | Neuropathic pain |

属性

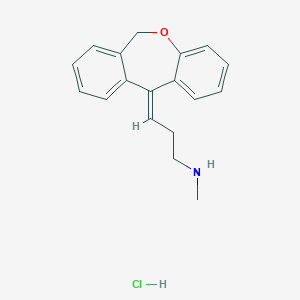

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPPEZGJRSOKRE-QFHYWFJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196369 | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4504-96-5, 2887-91-4 | |

| Record name | 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of desmethyldoxepin?

A1: Like doxepin, desmethyldoxepin primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. [, , ] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects.

Q2: Does desmethyldoxepin exhibit different pharmacological activity compared to doxepin?

A2: Yes, while both compounds block norepinephrine and serotonin reuptake, studies suggest that DMD may have a higher affinity for serotonin transporters than doxepin. [, , ] Furthermore, DMD displays stereoselectivity, with the Z-isomer generally exhibiting greater potency than the E-isomer. [, ]

Q3: Are there any downstream effects associated with the increased serotonin and norepinephrine levels induced by desmethyldoxepin?

A3: While the precise downstream effects are complex and not fully elucidated, increased serotonin and norepinephrine levels are thought to influence mood regulation, sleep-wake cycles, and pain perception, among other functions. [, ]

Q4: What is the molecular formula and weight of desmethyldoxepin?

A4: Desmethyldoxepin has a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. []

Q5: Is there any spectroscopic data available for desmethyldoxepin?

A5: Yes, desmethyldoxepin has been characterized using various spectroscopic techniques, including proton nuclear magnetic resonance spectroscopy (1H-NMR), chemical ionization mass spectrometry (CIMS), and electron impact mass spectrometry (EIMS). [, ]

Q6: How is desmethyldoxepin metabolized in the body?

A6: Desmethyldoxepin undergoes further metabolism in the liver, primarily via cytochrome P450 enzymes (CYPs), including CYP2D6. [, , ]

Q7: Does the route of doxepin administration affect the formation and levels of desmethyldoxepin?

A8: Yes, studies in rats showed altered urinary Z:E ratios of DMD after oral administration of doxepin but not after intravenous or intraperitoneal administration. [] This suggests that first-pass metabolism might play a role in the stereoselective formation of DMD.

Q8: What is the impact of CYP2D6 genotype on desmethyldoxepin concentrations?

A9: Studies have shown that individuals with the CYP2D6 ultra-rapid metabolizer (UM) genotype exhibit significantly lower desmethyldoxepin concentrations compared to extensive metabolizers (EMs) after a single dose of doxepin. [] This difference highlights the influence of genetic polymorphisms on DMD pharmacokinetics.

Q9: What analytical techniques are commonly employed for the quantification of desmethyldoxepin in biological samples?

A10: Several analytical methods have been developed for DMD quantification, including gas chromatography-mass spectrometry (GC-MS), [, , ] high-performance liquid chromatography (HPLC), [, , , ] and high-performance thin-layer chromatography (HPTLC). [] These methods offer varying degrees of sensitivity, selectivity, and throughput.

Q10: Can cis- and trans-isomers of desmethyldoxepin be differentiated and quantified using these analytical techniques?

A11: Yes, specific GC-MS and HPLC methods using chiral stationary phases or derivatization techniques allow for the separation and quantification of DMD's cis- and trans-isomers. [, ] This capability is crucial for understanding the distinct pharmacokinetics and pharmacodynamics of each isomer.

Q11: Does co-administration of activated charcoal influence doxepin and desmethyldoxepin pharmacokinetics?

A12: Yes, studies have demonstrated that activated charcoal can significantly reduce the absorption and alter the elimination of both doxepin and DMD. [] This interaction highlights the potential for charcoal administration in managing doxepin overdose.

Q12: Is there a defined therapeutic range for desmethyldoxepin?

A13: While some literature suggests a therapeutic range for doxepin plus DMD, research indicates that this range might not be clinically relevant, and further studies are needed to establish a definitive therapeutic window. []

Q13: Can doxepin and desmethyldoxepin be detected in breast milk?

A15: Yes, both compounds have been detected in the breast milk of lactating mothers treated with doxepin. [, ] While the concentrations are generally low, potential adverse effects on the infant cannot be ruled out.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。